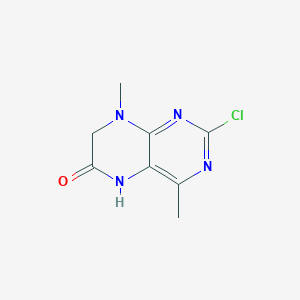
2-chloro-4,8-dimethyl-5,6,7,8-tetrahydropteridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4,8-dimethyl-5,6,7,8-tetrahydropteridin-6-one is a chemical compound with the molecular formula C8H9ClN4O. It is a derivative of pteridine, a bicyclic heterocycle that is significant in various biological processes. This compound is known for its unique structure, which includes a chlorine atom and two methyl groups attached to the pteridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,8-dimethyl-5,6,7,8-tetrahydropteridin-6-one typically involves the chlorination of 4,8-dimethyl-5,7-dihydropteridin-6-one. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions using optimized conditions to maximize yield and purity. The process generally includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-4,8-dimethyl-5,6,7,8-tetrahydropteridin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve solvents like ethanol or dimethyl sulfoxide and may require heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a pteridine oxide.
Applications De Recherche Scientifique
2-chloro-4,8-dimethyl-5,6,7,8-tetrahydropteridin-6-one is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological processes and as a probe for enzyme activity.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-chloro-4,8-dimethyl-5,6,7,8-tetrahydropteridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-7,8-dihydropteridin-6-one: Similar in structure but lacks the methyl groups at positions 4 and 8.
4,8-Dimethyl-5,7-dihydropteridin-6-one: Similar but lacks the chlorine atom.
Uniqueness
2-chloro-4,8-dimethyl-5,6,7,8-tetrahydropteridin-6-one is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and specificity in various applications compared to its analogs .
Propriétés
IUPAC Name |
2-chloro-4,8-dimethyl-5,7-dihydropteridin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O/c1-4-6-7(12-8(9)10-4)13(2)3-5(14)11-6/h3H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKKVAARZBITCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)N(CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2888265.png)
![N'-(2-fluorophenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2888267.png)
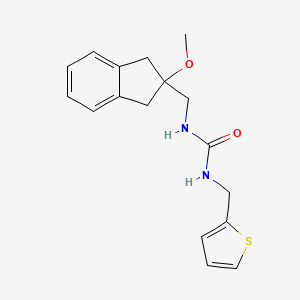
![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2888273.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2888274.png)
![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888275.png)
![N-cyclopentyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2888276.png)
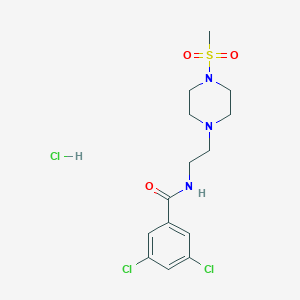
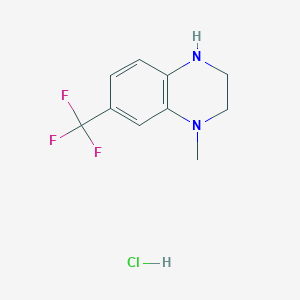

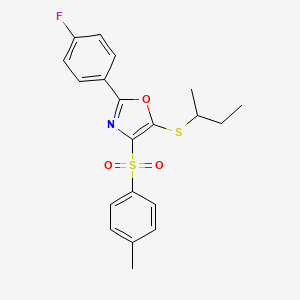
![2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B2888284.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2888286.png)
![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2888287.png)
